(3,4-Dichlorophenyl)methanesulfonamide
Description
Overview of Aryl Methanesulfonamides as a Class of Research Interest
Aryl methanesulfonamides are a well-established class of compounds with a broad spectrum of biological activities. nih.gov The sulfonamide group (-SO₂NH-) is a key pharmacophore found in numerous clinically used drugs, including antibacterial agents, diuretics, and anticonvulsants. researchgate.netopenaccesspub.org The versatility of the aryl group allows for extensive structural modifications, enabling the fine-tuning of physicochemical and pharmacological properties.
Research into aryl methanesulfonamides has revealed their potential as:
Enzyme Inhibitors: Many aryl sulfonamides exhibit inhibitory activity against various enzymes, such as carbonic anhydrases, kinases, and proteases, which are implicated in a range of diseases. nih.gov
Receptor Modulators: This class of compounds can interact with various receptors, influencing cellular signaling pathways. For instance, certain derivatives have been investigated as antagonists for serotonin (B10506) receptors. openaccesspub.org
Antimicrobial Agents: The foundational discovery of sulfonamides was in the field of antibacterial chemotherapy. Modern research continues to explore new derivatives with activity against resistant microbial strains. acu.edu.in
Anticancer Agents: Researchers have developed aryl sulfonamide derivatives that show promise as anticancer agents by targeting pathways involved in cell proliferation and survival. nih.gov
Anti-inflammatory Agents: Certain sulfonamides have demonstrated anti-inflammatory properties, with some acting as selective COX-2 inhibitors. openaccesspub.org
The general structure of aryl methanesulfonamides allows for systematic structure-activity relationship (SAR) studies, where modifications to the aryl ring can significantly impact biological activity. researchgate.net
Distinctive Features and Chemical Significance of Dichlorophenyl-Substituted Sulfonamides
Key features and their significance include:
Enhanced Lipophilicity: The chlorine atoms increase the lipophilicity (fat-solubility) of the molecule. This property can enhance its ability to cross cell membranes and interact with hydrophobic pockets in biological targets like enzymes and receptors. ontosight.ai
Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atoms can affect the pKa of the sulfonamide proton, influencing its hydrogen bonding capabilities and ionization state at physiological pH. This can be crucial for target binding. nih.gov
Metabolic Stability: Halogen substitutions can sometimes block sites of metabolic oxidation, potentially increasing the in vivo half-life of the compound.
Direction for Synthesis: The dichlorophenyl moiety serves as a versatile scaffold for further chemical modifications, allowing for the synthesis of a library of related compounds for SAR studies.
The specific substitution pattern (3,4-dichloro) also plays a role in defining the molecule's shape and electronic distribution, which are critical for its interaction with specific biological targets.
Current Research Landscape and Future Directions for the (3,4-Dichlorophenyl)methanesulfonamide Scaffold
While much of the research has focused on the broader class of aryl sulfonamides, the this compound scaffold is a subject of growing interest. Current research often utilizes this compound as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 17847-44-8 |
| Molecular Formula | C₇H₇Cl₂NO₂S |
| Molecular Weight | 240.11 g/mol |
| IUPAC Name | N-(3,4-dichlorophenyl)methanesulfonamide |
| Canonical SMILES | CS(=O)(=O)NC1=CC(=C(C=C1)Cl)Cl |
| InChI Key | NWZHHUBXSJEWMS-UHFFFAOYSA-N |
Data sourced from available chemical databases.
Detailed Research Findings:
The synthesis of this compound is typically achieved through the reaction of 3,4-dichloroaniline (B118046) with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Table 2: Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |
| 3,4-dichloroaniline | methanesulfonyl chloride | Triethylamine (B128534) | Dichloromethane (B109758) | 0-5 °C |
This represents a typical laboratory-scale synthesis.
Future research directions for the this compound scaffold are likely to focus on:
Exploration of Biological Activities: Systematic screening of this compound and its derivatives against a wide range of biological targets to identify novel therapeutic leads.
Lead Optimization: Using the this compound scaffold as a starting point for medicinal chemistry campaigns to develop more potent and selective inhibitors or modulators of specific enzymes or receptors. For example, studies on related compounds have shown that the dichlorophenyl moiety can be a key feature for potent inhibition of certain enzymes.
Development of Novel Agrochemicals: Given the known herbicidal and pesticidal activities of some N-(substituted phenyl)sulfonamides, this scaffold may be explored for the development of new crop protection agents.
Materials Science Applications: The structural features of this compound could be exploited in the design of new organic materials with specific electronic or physical properties.
Structure
3D Structure
Properties
IUPAC Name |
(3,4-dichlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCCVBVRKJXABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607637 | |
| Record name | 1-(3,4-Dichlorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904674-08-4 | |
| Record name | 1-(3,4-Dichlorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Engineering for 3,4 Dichlorophenyl Methanesulfonamide
Established Synthetic Pathways for Aryl Methanesulfonamides
The traditional methods for the synthesis of aryl methanesulfonamides are robust and widely employed in both academic and industrial settings. These pathways primarily rely on the formation of the sulfonamide bond through the reaction of an amine with a sulfonyl chloride or through metal-catalyzed cross-coupling reactions.
Conventional Amidation Reactions with Methanesulfonyl Chloride Precursors
The most direct and conventional method for the synthesis of N-(3,4-dichlorophenyl)methanesulfonamide involves the reaction of 3,4-dichloroaniline (B118046) with methanesulfonyl chloride. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction.
The reaction conditions are generally mild, often employing a solvent such as dichloromethane (B109758) and a temperature range of 0-5°C to manage the exothermic nature of the reaction. The choice of base is crucial for the success of the reaction, with tertiary amines like triethylamine (B128534) being commonly used.
Table 1: Typical Reaction Conditions for the Synthesis of N-(3,4-dichlorophenyl)methanesulfonamide via Conventional Amidation
| Parameter | Condition |
| Starting Materials | 3,4-Dichloroaniline, Methanesulfonyl Chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 0-5 °C |
| Reaction Time | Typically a few hours |
This method is favored for its simplicity, high yields, and the ready availability of the starting materials. However, a notable drawback is the potential for the formation of impurities if the reaction conditions are not carefully controlled.
Metal-Catalyzed Coupling Reactions for N-Arylation (e.g., Palladium-Catalyzed)
An alternative to the classical amidation reaction is the use of metal-catalyzed cross-coupling reactions to form the N-aryl bond. Palladium-catalyzed N-arylation of methanesulfonamide (B31651) with an appropriate aryl halide, such as 3,4-dichlorobromobenzene or 3,4-dichloroiodobenzene, has emerged as a powerful synthetic tool. These reactions, often referred to as Buchwald-Hartwig amination reactions, offer a different retrosynthetic approach to the target molecule.
These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base in an organic solvent. The choice of ligand is critical for the efficiency of the catalytic cycle. The reaction conditions are generally mild, and this method tolerates a wide range of functional groups. A significant advantage of this approach is the ability to avoid the often harsh conditions associated with the preparation of sulfonyl chlorides.
While specific examples for the synthesis of (3,4-Dichlorophenyl)methanesulfonamide via this method are not extensively detailed in the literature, the general applicability of palladium-catalyzed N-arylation of methanesulfonamide is well-established.
Table 2: General Conditions for Palladium-Catalyzed N-Arylation of Methanesulfonamide
| Component | Example |
| Aryl Halide | Aryl bromide or iodide |
| Sulfonamide | Methanesulfonamide |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Buchwald or Hartwig phosphine ligands |
| Base | K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
Emerging Synthetic Approaches for Sulfonamide Formation
Recent advances in organic synthesis have led to the development of novel methods for the formation of sulfonamides, which can be applied to the synthesis of this compound. These emerging strategies often offer advantages in terms of atom economy, functional group tolerance, and the use of more readily available starting materials.
Oxidative S-N Coupling Strategies
Oxidative S-N coupling reactions represent a modern approach to sulfonamide synthesis that avoids the use of pre-functionalized sulfonyl chlorides. organic-chemistry.org These methods typically involve the direct coupling of a sulfur source, such as a thiol or a sulfinic acid, with an amine in the presence of an oxidant. This approach is highly atom-economical and can be performed under mild reaction conditions.
For the synthesis of this compound, this strategy would conceptually involve the oxidative coupling of methanethiol (B179389) or methanesulfinic acid with 3,4-dichloroaniline. Various oxidizing agents and catalytic systems have been developed for this transformation, offering a range of options to suit different substrates and reaction scales.
Modular Synthesis via Organozinc Reagents
The use of organozinc reagents provides a modular and versatile route to aryl sulfonamides. This approach involves the preparation of an arylzinc reagent from the corresponding aryl halide, which is then reacted with a suitable sulfur dioxide surrogate or a sulfonyl chloride equivalent. This method allows for the late-stage introduction of the sulfonamide group, which can be advantageous in the synthesis of complex molecules.
In the context of synthesizing this compound, 3,4-dichlorophenylzinc halide could be generated in situ from 3,4-dihalo-benzene and then reacted with a methanesulfonylating agent. The use of highly active Rieke® Zinc can facilitate the formation of organozinc reagents from less reactive aryl chlorides and bromides, expanding the scope of this methodology. sigmaaldrich.com
Multicomponent Reactions Incorporating Sulfonamide Fragments
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and convergent approach to complex molecules. The development of MCRs that incorporate a sulfonamide fragment provides a novel and powerful tool for the synthesis of sulfonamide-containing compounds. rsc.org
A hypothetical multicomponent approach to a derivative of this compound could involve the reaction of 3,4-dichloroaniline, a sulfonyl-containing component, and one or more other reactants in a one-pot process. These reactions are prized for their high atom economy and the ability to rapidly generate molecular diversity. While specific MCRs for the direct synthesis of this compound are not yet prevalent, the principles of MCR design suggest that such routes are feasible and could offer significant advantages over traditional linear syntheses.
Sustainable Chemistry Considerations in this compound Synthesis
The synthesis of this compound, like many pharmaceutical and fine chemical manufacturing processes, is increasingly scrutinized through the lens of sustainable and green chemistry. The focus is on developing synthetic routes that are not only efficient in terms of yield but also minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. Key considerations include the use of environmentally benign solvents, optimizing reaction conditions, and maximizing the incorporation of reactant atoms into the final product.
Green Solvents and Environmentally Benign Conditions
Traditional methods for synthesizing sulfonamides often rely on volatile and toxic organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). researchgate.net The principles of green chemistry advocate for the replacement of these solvents with more sustainable alternatives.
Recent research has demonstrated the feasibility of synthesizing sulfonamides in various green solvents. rsc.org Water is a highly desirable green solvent due to its non-toxicity, availability, and non-flammability. researchgate.net Methodologies have been developed for sulfonamide synthesis in water, which can be particularly effective when the product has low water solubility, allowing for simple isolation by filtration. researchgate.net Other sustainable solvents explored for sulfonamide synthesis include ethanol, glycerol, and Deep Eutectic Solvents (DESs). rsc.orgresearchgate.net For instance, a one-pot synthesis of sulfonamides has been successfully carried out in a Choline Chloride/Glycerol deep eutectic solvent, highlighting the potential of these novel solvent systems. researchgate.net
Beyond solvent substitution, the development of environmentally benign reaction conditions is crucial. This includes employing milder and less hazardous reagents. A general and eco-friendly method involves the oxidative chlorination of thiols to form sulfonyl chlorides in situ, which then react with amines to produce sulfonamides. rsc.org This process can utilize oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) under mild conditions. rsc.orgresearchgate.net Furthermore, solvent-free approaches, such as mechanochemistry using a ball mill, represent a significant advancement in sustainable synthesis. rsc.org These methods can proceed via a tandem oxidation-chlorination of disulfides followed by amination, using cost-effective and environmentally friendly materials like solid sodium hypochlorite. rsc.org
The table below summarizes various green solvents and conditions applicable to sulfonamide synthesis.
| Solvent/Condition | Key Advantages | Representative Reagents | Citation(s) |
| Water | Non-toxic, available, non-flammable, simplifies product isolation. | Sodium sulfinates, nitroarenes | researchgate.net |
| Ethanol | Biodegradable, lower toxicity than traditional solvents. | Thiols, amines, NaDCC·2H₂O | rsc.orgresearchgate.net |
| Glycerol | High boiling point, non-toxic, biodegradable, derived from renewable resources. | Thiols, amines, NaDCC·2H₂O | rsc.orgresearchgate.net |
| Deep Eutectic Solvents (e.g., ChCl/Glycerol) | Low volatility, non-flammable, tunable properties, often biodegradable. | Thiols, amines | researchgate.net |
| Solvent-Free (Mechanochemistry) | Eliminates solvent waste, can enhance reaction rates, energy efficient. | Disulfides, sodium hypochlorite | rsc.org |
Atom Economy and Reaction Efficiency Optimization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comwikipedia.org The goal is to design synthetic pathways where the majority of the atoms from the starting materials end up in the final product, thus minimizing waste at a molecular level. acs.org The percent atom economy is calculated using the formula:
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100. primescholars.com
In the conventional synthesis of this compound from (3,4-Dichlorophenyl)methanesulfonyl chloride and ammonia (B1221849), the reaction produces hydrogen chloride (HCl) as a byproduct. This byproduct must be neutralized by a base, which is not incorporated into the final product, thereby lowering the atom economy.
Example Calculation for a Conventional Route: (C₇H₆Cl₃O₂S) + 2NH₃ → (C₇H₈Cl₂N₂O₂S) + NH₄Cl
| Compound | Formula | Molecular Weight ( g/mol ) |
| (3,4-Dichlorophenyl)methanesulfonyl chloride | C₇H₅Cl₃O₂S | 260.54 |
| Ammonia | NH₃ | 17.03 |
| This compound | C₇H₇Cl₂NO₂S | 240.11 |
| Ammonium Chloride | NH₄Cl | 53.49 |
Assuming ammonia is used as both the reactant and the base.
Atom Economy = [240.11 / (260.54 + 2 * 17.03)] × 100 ≈ 81.2%
To optimize reaction efficiency and improve atom economy, alternative synthetic strategies are sought. These include catalytic reactions and domino (or tandem) processes that combine multiple reaction steps into a single operation, reducing the need for intermediate purification and minimizing solvent use. acs.org For example, catalytic hydrogenation is considered a highly atom-economical reaction. wikipedia.org Developing catalytic routes that directly form the S-N bond from precursors without generating stoichiometric byproducts would significantly enhance the sustainability of the synthesis. Domino dehydrogenation-condensation-hydrogenation sequences between alcohols and sulfonamides, facilitated by nanostructured catalysts, exemplify such an advanced, efficient approach. acs.org
Structural Elucidation and Conformational Analysis of 3,4 Dichlorophenyl Methanesulfonamide Derivatives
Experimental Spectroscopic Characterization
Spectroscopic methods are indispensable tools for probing the molecular structure and dynamics of (3,4-Dichlorophenyl)methanesulfonamide. These techniques provide insights into the connectivity of atoms, the nature of chemical bonds, and the conformational preferences of the molecule in different states of matter.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
Similarly, the ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule. The carbons of the dichlorophenyl ring would resonate in the aromatic region, with their specific shifts dictated by the positions of the chlorine atoms and the sulfonamide group. The methyl carbon of the methanesulfonamide (B31651) group would be observed at a characteristic upfield chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ | 2.9 - 3.1 | 40 - 45 |
| Aromatic CH | 7.2 - 7.8 | 120 - 140 |
| Aromatic C-Cl | - | 130 - 135 |
| Aromatic C-S | - | 138 - 142 |
| NH | 9.5 - 10.5 | - |
Note: These are estimated values based on typical ranges for similar functional groups and may not represent experimental values.
For this compound, characteristic IR and Raman bands are expected for the N-H, S=O, C-S, and C-Cl bonds, as well as for the aromatic ring. The N-H stretching vibration typically appears in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are strong and are expected in the ranges of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations will be present in the lower frequency "fingerprint" region.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200 - 3400 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| CH₃ | Stretching | 2850 - 3000 |
| C=C (Aromatic) | Stretching | 1400 - 1600 |
| S=O | Asymmetric Stretching | 1300 - 1350 |
| S=O | Symmetric Stretching | 1150 - 1180 |
| C-N | Stretching | 1180 - 1360 |
| C-S | Stretching | 650 - 750 |
| C-Cl | Stretching | 600 - 800 |
Note: These are typical frequency ranges and the exact positions can vary.
Rotational spectroscopy is a high-resolution technique used to determine the precise geometry of molecules in the gas phase. It provides accurate measurements of bond lengths and angles by analyzing the rotational transitions of the molecule. For a molecule like this compound, this technique could, in principle, distinguish between different stable conformers that may exist in the gas phase by determining their distinct moments of inertia. However, due to the complexity and relatively low volatility of this compound, no rotational spectroscopy studies have been reported in the literature. Such an analysis would be challenging but could provide definitive information on the preferred gas-phase conformation, free from intermolecular interactions present in the condensed phases.
Solid-State Structural Determination via X-ray Crystallography
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.
While the crystal structure of this compound itself has not been reported, the structures of closely related compounds, such as N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide nih.gov and 4-Chloro-N-(3,4-dichlorophenyl)-2-methylbenzenesulfonamide nih.gov, offer significant insights. In these analogous structures, the molecules are typically linked by intermolecular hydrogen bonds. The sulfonamide group is a key player in these interactions, with the N-H group acting as a hydrogen bond donor and the sulfonyl oxygen atoms acting as acceptors.
In the crystal structure of N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide, molecules are linked by pairs of N-H···O(S) hydrogen bonds, forming inversion dimers. nih.gov Similarly, in 4-Chloro-N-(3,4-dichlorophenyl)-2-methylbenzenesulfonamide, molecules are linked into chains along the c-axis by intermolecular N-H···O hydrogen bonds. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding motifs, leading to the formation of either dimeric structures or extended chains in the solid state. These hydrogen bonding networks are crucial in stabilizing the crystal lattice.
Table 3: Crystallographic Data for Related Sulfonamide Derivatives
| Compound | N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide nih.gov | 4-Chloro-N-(3,4-dichlorophenyl)-2-methylbenzenesulfonamide nih.gov |
|---|---|---|
| Formula | C₁₃H₁₁Cl₂NO₂S | C₁₃H₁₀Cl₃NO₂S |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 9.543 (1) | 14.563 (2) |
| b (Å) | 13.628 (2) | 10.033 (2) |
| c (Å) | 10.893 (1) | 10.162 (2) |
| β (°) | 94.85 (1) | 92.60 (2) |
| V (ų) | 1411.6 (3) | 1483.2 (5) |
Conformational polymorphism is the phenomenon where a single compound crystallizes in multiple distinct crystal structures, with the molecules adopting different conformations. This is a common occurrence in flexible molecules like arylsulfonamides. The different polymorphs can exhibit distinct physical properties, such as solubility and melting point.
For arylsulfonamides, the conformational flexibility primarily arises from rotation around the S-N and S-C bonds. The orientation of the aryl rings relative to the sulfonamide group can vary, leading to different molecular shapes that can pack in various ways in the crystal lattice. While no specific studies on the polymorphism of this compound have been published, the known conformational flexibility of the sulfonamide linkage suggests that it is a candidate for exhibiting polymorphism. The crystallization conditions, such as the choice of solvent and the rate of cooling, could potentially lead to the formation of different polymorphic forms. The solid-state structural preference would be dictated by a delicate balance of intramolecular conformational energy and the stabilization gained from intermolecular interactions, particularly hydrogen bonding, in the crystal lattice.
Theoretical and Computational Conformational Studies
Theoretical and computational methods are indispensable tools for exploring the conformational landscape of molecules like this compound. These techniques provide detailed insights into the molecule's three-dimensional structure, flexibility, and the energetics of different spatial arrangements, complementing experimental data from methods like X-ray crystallography.
Quantum chemical calculations, particularly Density Functional Theory (DFT) and to a lesser extent Hartree-Fock Self-Consistent Field (HF-SCF), are powerful methods for investigating the conformational preferences of sulfonamides. nih.govresearchgate.net These calculations are used to map the potential energy surface (PES) of a molecule as a function of its geometry. By systematically rotating specific dihedral (torsion) angles, researchers can identify stable conformers (energy minima) and the transition states (saddle points) that connect them. The energy difference between a stable conformer and a transition state defines the energy barrier for rotation around a particular bond.
For sulfonamide derivatives, key conformational features are determined by the rotation around the S-N bond and the C-S bond. kcl.ac.uk Studies on analogous aromatic sulfonamides have shown that two primary types of conformers often exist: an "eclipsed" form and a "staggered" form, defined by the orientation of the N-H bonds relative to the S=O bonds of the sulfonyl group. nih.govkcl.ac.uk DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or higher, can predict which conformer is the most stable and the energy penalty associated with adopting other conformations. nih.gov
The results of these calculations allow for the creation of a detailed conformational energy landscape, which is crucial for understanding the molecule's structure-activity relationships.
Table 1: Illustrative Conformational Energy Data from DFT Calculations for a Generic Aryl Sulfonamide This table presents hypothetical data based on typical findings for related sulfonamide structures to illustrate the outputs of quantum chemical calculations.
| Conformer | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| Gauche (Stable) | ~65° | 0.00 | 2.5 |
| Anti (Transition State) | 180° | 2.5 | - |
| Syn (Unstable) | 0° | 4.0 | 1.5 |
Data are illustrative and derived from principles discussed in cited literature. nih.gov
While quantum chemical calculations are excellent for mapping static energy landscapes, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule moves, vibrates, and changes its conformation at a given temperature. mdpi.com This method is particularly useful for understanding the flexibility of molecules in a condensed phase, such as in a solvent like water or dimethyl sulfoxide (B87167) (DMSO).
In an MD simulation of this compound, the molecule would be placed in a simulation box, typically surrounded by solvent molecules. The simulation tracks the trajectory of every atom over a period ranging from nanoseconds to microseconds. The resulting trajectory is a high-dimensional movie of the molecule's life, from which various properties can be analyzed.
Key insights from MD simulations include:
Conformational Sampling: The simulation reveals the range of conformations the molecule explores at a given temperature, showing which shapes are preferred and how much time is spent in each conformational state.
Flexibility Analysis: By calculating the root-mean-square fluctuation (RMSF) of each atom, one can identify the most flexible and most rigid parts of the molecule. For example, the dichlorophenyl ring is expected to be rigid, while the methanesulfonamide group may exhibit greater flexibility.
Dihedral Angle Distributions: Analysis of the trajectories can show the probability distribution for key dihedral angles, providing a dynamic counterpart to the static picture from DFT calculations. Instead of a single value for a torsion angle, MD provides a range of accessible angles and their relative populations.
Solvent Effects: MD explicitly models the interactions between the solute and solvent molecules, showing how hydrogen bonding and other intermolecular forces can influence conformational preferences.
These simulations are computationally intensive but offer an unparalleled view of molecular flexibility and the dynamic equilibria between different conformers, which are often critical for a molecule's biological function or material properties.
Table 2: Typical Output Parameters from a Molecular Dynamics Simulation This table illustrates the type of data that can be extracted from an MD trajectory for a molecule like this compound.
| Parameter | Description | Typical Value/Observation |
| RMSD (Å) | Root-Mean-Square Deviation from the initial structure, indicating overall conformational stability. | 1.0 - 2.5 Å |
| RMSF (Å) | Root-Mean-Square Fluctuation per atom, indicating local flexibility. | Higher for terminal methyl/amino groups, lower for aromatic ring atoms. |
| Dihedral Angle (C-S-N-C) | Distribution of the main backbone torsion angle over the simulation time. | A primary peak around the most stable conformer (e.g., 60°-80°) with smaller populations in other regions. |
| Solvent Accessible Surface Area (Ų) | The surface area of the molecule exposed to the solvent, which can change with conformation. | Fluctuates as the molecule changes shape. |
Observations are generalized based on standard MD simulation principles. mdpi.comfraserlab.com
Electronic Structure and Chemical Reactivity of 3,4 Dichlorophenyl Methanesulfonamide Systems
Computational Insights into Electronic Properties
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These methods allow for the detailed analysis of molecular orbitals, charge distribution, and various reactivity descriptors that govern the chemical nature of (3,4-Dichlorophenyl)methanesulfonamide.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large HOMO-LUMO gap signifies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.
For aromatic sulfonamides, the HOMO is typically localized on the phenyl ring, while the LUMO is distributed across the sulfonyl group. In this compound, the electron-withdrawing nature of the two chlorine atoms on the phenyl ring is expected to lower the energy of the HOMO. The HOMO-LUMO energy gap for the related compound 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole was calculated to be 4.0106 eV, indicating significant molecular stability. Computational studies on similar dichlorophenyl-containing structures using DFT methods have reported energy gaps in this range, suggesting that this compound is a kinetically stable molecule.
Table 1: Frontier Molecular Orbital Energies and Related Parameters
| Parameter | Description | Typical Value (eV) for related compounds |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.2 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 to -2.0 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | ~4.0 to 4.5 |
Note: Values are representative and derived from DFT calculations on structurally similar aromatic sulfonamides.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. The MEP surface illustrates regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively.
In an MEP map of this compound, distinct regions of charge would be visible:
Negative Regions (Red/Yellow): These areas have a high electron density and are prone to attack by electrophiles. They are typically located around the electronegative oxygen atoms of the sulfonamide group and, to a lesser extent, the chlorine atoms.
Positive Regions (Blue): These areas are electron-deficient and are susceptible to attack by nucleophiles. The most positive potential is generally found around the hydrogen atom attached to the nitrogen of the sulfonamide group (the N-H proton), making it acidic.
Neutral Regions (Green): These regions, often corresponding to the carbon framework of the phenyl ring, have a relatively neutral potential.
The MEP surface provides a visual guide to how the molecule will interact with other charged or polar species, highlighting the acidic nature of the N-H proton and the electrophilic character of the sulfonyl group's oxygen atoms.
Based on the energies of the frontier orbitals, several global and local reactivity descriptors can be calculated using Conceptual Density Functional Theory (DFT) to quantify the chemical behavior of a molecule. These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Global Reactivity Descriptors:
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (1 / η). Soft molecules are more reactive.
Electrophilicity Index (ω): Measures the energy stabilization when the molecule accepts electrons, calculated as μ² / 2η, where μ is the chemical potential (-χ).
Local Reactivity Descriptors: Local descriptors, such as Fukui functions, identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. For this compound, these calculations would likely confirm that the nitrogen-bound hydrogen is the primary site for deprotonation (nucleophilic attack on the proton), while the sulfonyl sulfur atom is a potential site for nucleophilic attack.
Table 2: Calculated Global Chemical Reactivity Descriptors
| Descriptor | Formula | Description |
|---|---|---|
| Electronegativity (χ) | (I + A) / 2 | Ability to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer |
| Global Softness (S) | 1 / η | Propensity to undergo charge transfer |
| Electrophilicity Index (ω) | μ² / 2η | Propensity to accept electrons |
Note: These descriptors are derived from HOMO and LUMO energies and provide a quantitative framework for predicting reactivity.
Kinetic and Mechanistic Investigations of Sulfonamide Reactions
The sulfonamide functional group can participate in a variety of chemical transformations. Understanding the kinetics and mechanisms of these reactions is crucial for controlling reaction outcomes and designing synthetic pathways.
Sulfonamides can undergo oxidation, though they are generally stable to mild oxidizing agents. Stronger oxidants can lead to the formation of sulfonic acids or other degradation products. The kinetics of such reactions often depend on the specific oxidant, solvent, and pH conditions.
A proposed mechanism for the one-electron oxidation of a related compound, methanesulfinic acid (MSA), involves the initial formation of a sulfonyl radical (CH₃SO₂•) as a transient intermediate. This radical is then further oxidized to methanesulfonate (B1217627) (CH₃SO₃H).
A plausible mechanism for the oxidation of this compound could proceed through a similar pathway:
Initial Electron Transfer: A one-electron oxidant abstracts an electron from the sulfonamide, potentially from the nitrogen or sulfur atom, to form a radical cation intermediate.
Radical Intermediate Formation: This initial intermediate may rearrange or react with other species in the medium. For instance, hydrogen abstraction from the nitrogen could occur.
Further Oxidation and Product Formation: The radical intermediate undergoes further oxidation and reaction with water (hydrolysis) to yield the final products, which could include 3,4-dichloroaniline (B118046) and methanesulfonic acid.
The reaction kinetics are often found to be first or second order with respect to the oxidant and can be influenced by the concentration of the substrate and pH.
Condensation reactions involving sulfonamides are important for the synthesis of more complex molecules. These reactions typically involve the nucleophilic nitrogen of the sulfonamide attacking an electrophilic center, such as the carbonyl carbon of an aldehyde or ketone, with the subsequent elimination of a small molecule like water.
A general mechanism for the condensation of this compound with an aldehyde (R-CHO) under acidic or basic conditions is as follows:
Nucleophilic Attack: The nitrogen atom of the sulfonamide acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate.
Proton Transfer: A proton transfer step occurs, typically involving the solvent or a catalyst, to neutralize the charges on the intermediate.
Dehydration (Rate-Determining Step): The intermediate is then protonated on the hydroxyl group, turning it into a good leaving group (water). The elimination of water, often the rate-determining step, leads to the formation of a double bond and the final N-sulfonylimine product.
The use of specific condensing agents, such as carbodiimides (e.g., DCC, EDCI) or onium salts (e.g., HBTU, HATU), can facilitate these reactions by activating the electrophile or promoting the dehydration step. The reaction mechanism involves the formation of an active intermediate which is then attacked by the nucleophilic amine group of the sulfonamide.
Therefore, it is not possible to provide a detailed, scientifically accurate article that strictly adheres to the requested outline for this specific compound without resorting to speculation based on the behavior of related, but structurally different, sulfonamides. Such an approach would not meet the required standard of scientific accuracy for the target molecule.
To generate the requested content, published research data specifically investigating this compound would be necessary. This would include studies identifying degradation products from reactions with hydroxyl radicals, determining reaction rate constants under various solvent conditions, and quantifying the effect of a range of pH values on its degradation kinetics. Without such specific data, any generated article would be a general overview of sulfonamides and would not accurately represent the unique electronic structure and chemical reactivity of the this compound system as requested.
Derivatization and Transformative Chemistry of the 3,4 Dichlorophenyl Methanesulfonamide Scaffold
Chemical Modifications and Functional Group Interconversions
The chemical architecture of (3,4-Dichlorophenyl)methanesulfonamide allows for a multitude of modifications. The sulfonamide functional group is a key site for derivatization, with the nitrogen atom being particularly amenable to substitution reactions.
N-alkylation and N-arylation of the sulfonamide nitrogen are common strategies to introduce a wide array of substituents. These reactions typically proceed via the deprotonation of the sulfonamide NH with a suitable base, followed by reaction with an electrophile such as an alkyl or aryl halide. The reactivity of the sulfonamide nitrogen can be influenced by the electronic nature of the substituents on the aromatic ring.
Functional group interconversions on the this compound scaffold can also be envisioned. For instance, the methanesulfonyl group could potentially be modified, although this is less common than modifications at the sulfonamide nitrogen. The dichlorophenyl ring itself can undergo further electrophilic aromatic substitution, though the presence of two deactivating chloro groups makes such reactions challenging and often requires harsh conditions.
A summary of potential chemical modifications is presented in the table below.
| Reaction Type | Reagents and Conditions | Potential Products |
| N-Alkylation | Base (e.g., NaH, K2CO3), Alkyl halide | N-Alkyl-(3,4-dichlorophenyl)methanesulfonamides |
| N-Arylation | Palladium or Copper catalyst, Aryl halide, Base | N-Aryl-(3,4-dichlorophenyl)methanesulfonamides |
| N-Acylation | Acyl chloride or anhydride, Base | N-Acyl-(3,4-dichlorophenyl)methanesulfonamides |
Synthesis of Heterocyclic Derivatives Containing the Sulfonamide Moiety
The incorporation of the this compound moiety into heterocyclic systems is a key strategy for modulating its physicochemical and biological properties. A variety of heterocyclic rings can be constructed or conjugated to the sulfonamide scaffold.
The synthesis of pyran, pyridine (B92270), and pyridazine (B1198779) derivatives bearing a sulfonamide group often involves the reaction of a precursor containing the sulfonamide with appropriate building blocks for the heterocyclic ring.
Pyran Derivatives: The synthesis of 4H-pyran derivatives can be achieved through multicomponent reactions. For instance, a one-pot reaction of an aldehyde, malononitrile, and a β-ketoester in the presence of a catalyst can yield highly substituted 4H-pyrans. To incorporate the this compound moiety, a precursor bearing this group and a reactive aldehyde or β-ketoester functionality would be required.
Pyridine Derivatives: Pyridine-based sulfonamides can be synthesized by reacting a pyridine sulfonyl chloride with an appropriate amine or, conversely, by reacting an amino-pyridine with a sulfonyl chloride. nih.gov For example, N-isopropyl-4-methylpyridine-2,6-diamine can be reacted with various substituted benzenesulfonyl chlorides to yield pyridine-based sulfonamides. nih.gov A novel class of functionalized pyridine-based benzothiazoles and benzimidazoles incorporating sulfonamide moieties has also been developed. acs.org
Pyridazine Derivatives: Pyridazine-containing sulfonamides can be prepared through various synthetic routes. One approach involves the reaction of a 3-chloropyridazine (B74176) with an aminosulfonamide. tandfonline.comresearchgate.net Alternatively, a pyridazine-3-sulfonyl chloride can be reacted with different amines to furnish pyridazine-3-sulfonamides. tandfonline.comresearchgate.net
The synthesis of five- and six-membered heterocyclic derivatives containing the sulfonamide moiety is a well-established area of research.
Pyrazole (B372694) Derivatives: Pyrazole-4-sulfonamides can be synthesized by reacting pyrazole-4-sulfonyl chloride with various amines. acs.org The synthesis of the pyrazole core itself often involves the condensation of a 1,3-dicarbonyl compound with hydrazine. nih.gov For instance, new hispolonpyrazole sulfonamides have been synthesized from hispolons and 4-sulfonamide phenylhydrazine (B124118) hydrochloride. scielo.org.mx
Oxazole (B20620) Derivatives: A common method for the synthesis of 1,3-oxazoles is the reaction of an α-bromoketone with an amide, followed by cyclization. nih.gov To prepare oxazole sulfonamides, a key intermediate is often a benzenesulfonyl chloride which is then reacted with an amine to form the sulfonamide linkage. nih.govacs.org
Thiazine Derivatives: The synthesis of 1,2-thiazinane-1,1-dioxide derivatives can be achieved from the corresponding amino-halides or amino-alcohols, which are reacted with a sulfonyl chloride to form a secondary sulfonamide that undergoes subsequent cyclization. nih.gov
Thiadiazole Derivatives: 1,3,4-Thiadiazole (B1197879) sulfonamides are frequently synthesized by first constructing the 1,3,4-thiadiazole ring, followed by the introduction of the sulfonamide group. For example, starting from a carboxylic acid, a multi-step synthesis can lead to a 1,3,4-thiadiazole-2-sulfonyl chloride, which is then reacted with various amines to produce the final sulfonamide derivatives. nih.gov
A summary of synthetic approaches for these heterocyclic derivatives is presented in the table below.
| Heterocycle | General Synthetic Approach | Key Intermediates |
| Pyrazole | Reaction of pyrazole-4-sulfonyl chloride with amines. acs.org | Pyrazole-4-sulfonyl chloride |
| Oxazole | Reaction of a benzenesulfonyl chloride with an amine after oxazole ring formation. nih.govacs.org | Oxazole-containing benzenesulfonyl chloride |
| Thiazine | Cyclization of a secondary sulfonamide derived from an amino-halide or amino-alcohol. nih.gov | Secondary sulfonamide precursor |
| Thiadiazole | Reaction of a 1,3,4-thiadiazole-2-sulfonyl chloride with amines. nih.gov | 1,3,4-Thiadiazole-2-sulfonyl chloride |
The construction of more complex heterocyclic systems fused to or incorporating the this compound scaffold often relies on cascade or multicomponent reactions. These strategies allow for the rapid assembly of molecular complexity from simple starting materials.
One such strategy involves the use of Excited State Intramolecular Proton Transfer (ESIPT) to generate reactive intermediates that can undergo intramolecular cycloadditions. researchgate.net Aromatic sulfonamides can undergo ESIPT to yield N-sulfonyl aza-o-xylylenes, which are capable of intramolecular [4+2] and [4+4] cycloadditions with tethered unsaturated pendants, leading to the formation of complex polyheterocyclic sulfonamides. researchgate.netmdpi.comnsf.gov This approach offers a powerful tool for accessing novel and complex molecular architectures.
Multicomponent reactions (MCRs) also provide an efficient route to complex heterocyclic sulfonamides. By combining three or more reactants in a single synthetic operation, MCRs can generate diverse and complex products in a highly atom- and step-economical manner. The design of MCRs that incorporate a this compound-containing building block would enable the direct synthesis of complex derivatives.
Introduction and Exploitation of Chirality
The introduction of chirality into the this compound scaffold is a critical step in the development of stereochemically defined compounds, which can exhibit distinct pharmacological profiles.
The asymmetric synthesis of chiral sulfonamides can be achieved through several strategies. One approach involves the use of a chiral auxiliary. For example, quinine (B1679958) has been used as a chiral auxiliary for the asymmetric synthesis of sulfinamides, which can be precursors to chiral sulfonamides. nih.gov
Catalytic asymmetric methods offer a more efficient and atom-economical approach. For instance, a Pd-catalyzed asymmetric hydroamination of allenes with aryl sulfonamides can provide access to axially chiral sulfonamides with high enantioselectivity. acs.org Furthermore, the enantioselective synthesis of chiral sulfimides can be achieved through the O-alkylation of enantioenriched sulfinamides followed by the addition of carbon nucleophiles. nih.gov These methods provide a foundation for the potential asymmetric synthesis of chiral derivatives of this compound.
Recent advances in the field have also demonstrated the synthesis of chiral 1,3,4-thiadiazole-based bis-sulfonamides starting from chiral amino acids. researchgate.net This approach allows for the incorporation of chirality originating from the natural chiral pool.
A summary of strategies for asymmetric synthesis is provided in the table below.
| Strategy | Description | Key Features |
| Chiral Auxiliary | Use of a recoverable chiral molecule (e.g., quinine) to direct the stereochemical outcome of a reaction. nih.gov | Good enantioselectivity, auxiliary can be recycled. |
| Catalytic Asymmetric Hydroamination | Palladium-catalyzed reaction of allenes with sulfonamides to create axial chirality. acs.org | High enantioselectivity, atom-economical. |
| Derivatization of Chiral Precursors | Starting from enantiomerically pure compounds, such as amino acids, to build the desired chiral sulfonamide. researchgate.net | Chirality is derived from readily available starting materials. |
Lack of Specific Research on this compound in Axially Chiral Sulfonamide Design
Despite a comprehensive review of scientific literature and patent databases, there is no specific, publicly available research detailing the use of this compound as a foundational scaffold for the design and application of axially chiral sulfonamides.
Axial chirality is a key feature in modern asymmetric catalysis and drug design, with axially chiral sulfonamides emerging as a significant class of compounds. These molecules, which possess a stereogenic axis due to restricted rotation around a chemical bond, have found applications as chiral ligands, organocatalysts, and pharmacophores. Methodologies for their synthesis, such as atroposelective N-alkylation and transition-metal-catalyzed cross-coupling reactions, are areas of active investigation.
However, the existing body of research primarily focuses on N-aryl sulfonamides and biaryl amino phenols as precursors and core structures for these chiral molecules. While the synthesis and biological activities of various derivatives of this compound have been explored in different therapeutic contexts, its specific derivatization to create atropisomers or its application in asymmetric synthesis has not been reported. Crystallographic studies have detailed the solid-state conformation of this compound itself, but this information does not extend to the design of chiral analogues.
Consequently, a detailed discussion on the "Design and Applications of Axially Chiral Sulfonamides" derived specifically from the this compound scaffold cannot be provided based on current scientific knowledge. The general principles of designing axially chiral sulfonamides involve the strategic placement of bulky substituents on the aryl rings adjacent to the N-S bond to create a high barrier to rotation, thus allowing for the isolation of stable atropisomers. These design principles are well-established for other sulfonamide scaffolds but have not been specifically applied to or documented for this compound.
Advanced Computational and Theoretical Studies in Sulfonamide Chemistry
Molecular Recognition and Ligand Design Principles
Understanding how a ligand recognizes and binds to its biological target is fundamental to drug design. Computational approaches provide a detailed view of these recognition processes, guiding the rational design of novel sulfonamides with improved affinity and specificity.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. researchgate.net This method is instrumental in elucidating the binding mode of sulfonamide derivatives, including those with a (3,4-Dichlorophenyl) moiety, and identifying key intermolecular interactions that stabilize the ligand-receptor complex. researchgate.netresearchgate.net
The process involves placing the ligand in the active site of the target protein and evaluating the binding affinity using a scoring function. For sulfonamides, common targets include enzymes like dihydropteroate (B1496061) synthase (DHPS), carbonic anhydrases, and various protein kinases. nih.govnih.govnih.gov Docking studies can reveal crucial interactions such as:
Hydrogen Bonds: The sulfonamide group (-SO2NH-) is a potent hydrogen bond donor and acceptor, frequently forming critical interactions with amino acid residues in the active site. nih.gov
π-π Interactions: The aromatic rings, such as the dichlorophenyl group, can engage in π-π stacking with aromatic residues like tyrosine, phenylalanine, and tryptophan. nih.gov
Hydrophobic Interactions: The nonpolar regions of the ligand, including the dichlorophenyl substituent, often interact with hydrophobic pockets within the receptor.
For instance, in a hypothetical docking of (3,4-Dichlorophenyl)methanesulfonamide into a target active site, the dichlorophenyl ring would be predicted to occupy a hydrophobic pocket, while the methanesulfonamide (B31651) portion would likely form hydrogen bonds with polar residues. These predictions guide the design of new analogs by suggesting modifications that could enhance these favorable interactions. researchgate.net The results of docking studies are often evaluated by a scoring function, which provides an estimate of the binding energy. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com This approach is valuable for predicting the activity of novel sulfonamides and for providing insights into the structural features that govern their potency. mdpi.com
A QSAR model is developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as:
Electronic Properties: Charges, dipole moments, and HOMO/LUMO energies.
Steric Properties: Molecular weight, volume, and surface area.
Hydrophobic Properties: LogP (partition coefficient).
Topological Properties: Describing molecular connectivity and shape.
Once calculated, these descriptors are used to build a statistical model, often using techniques like Partial Least Squares (PLS) regression, that relates the descriptors to the observed biological activity (e.g., IC50 values). rjptonline.org For a series of this compound analogs, a QSAR model could identify which structural modifications (e.g., adding substituents to the phenyl ring or altering the sulfonamide linker) are most likely to increase activity. The predictive power of a QSAR model is assessed by its ability to accurately estimate the activity of compounds not used in its development. rjptonline.org
| Descriptor Type | Descriptor Example | Property Represented |
|---|---|---|
| Electronic | HOMO/LUMO Energy Gap | Chemical reactivity and stability |
| Steric | Molecular Weight (MW) | Size and bulk of the molecule |
| Hydrophobic | LogP | Lipophilicity and membrane permeability |
| Topological | Topological Polar Surface Area (TPSA) | Polarity and hydrogen bonding capacity |
Binding Free Energy Calculations (e.g., MM/GBSA, LIE)
While molecular docking provides a rapid assessment of binding, more rigorous methods are often needed to accurately predict binding affinities. Binding free energy calculation methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Linear Interaction Energy (LIE), offer a more precise estimation by incorporating solvent effects and molecular dynamics. researchgate.netresearchgate.netvu.nl These are "end-point" methods that calculate the free energy difference between the bound and unbound states. nih.gov
The MM/GBSA method calculates the binding free energy (ΔG_bind) using the following equation:
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
Where:
ΔE_MM is the change in molecular mechanics energy in the gas phase (including van der Waals and electrostatic interactions). nih.gov
ΔG_solv is the change in solvation free energy, which has polar and non-polar components. The polar part is calculated using the Generalized Born (GB) model, and the non-polar part is related to the solvent-accessible surface area (SASA). nih.gov
TΔS is the change in conformational entropy upon binding.
These calculations are typically performed on snapshots taken from a molecular dynamics (MD) simulation of the ligand-receptor complex, providing an average binding energy that accounts for molecular flexibility. nih.gov The LIE method is a similar approach that uses empirically scaled van der Waals and electrostatic interaction energies to estimate binding affinity. vu.nlnih.gov For a compound like this compound, these methods could refine initial docking predictions and provide a more accurate ranking of its binding affinity compared to other potential inhibitors. researchgate.net
| Energy Component | Description | Contribution to Binding |
|---|---|---|
| ΔE_vdW (van der Waals) | Energy from non-bonded dispersion and repulsion forces. | Typically favorable (negative). |
| ΔE_elec (Electrostatic) | Energy from Coulombic interactions between charges. | Typically favorable (negative). |
| ΔG_polar (Polar Solvation) | Energy required to desolvate polar groups. | Typically unfavorable (positive). |
| ΔG_nonpolar (Non-polar Solvation) | Energy gained from hydrophobic effects. | Typically favorable (negative). |
| -TΔS (Entropy) | Loss of conformational freedom upon binding. | Typically unfavorable (positive). |
In Silico Screening and Virtual Library Design for Sulfonamide Scaffolds
In silico screening, or virtual screening, is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly reduces the time and cost associated with experimental high-throughput screening.
For sulfonamide scaffolds like this compound, a virtual library can be designed by systematically modifying the core structure. This involves adding different substituents at various positions to create a diverse set of virtual compounds. mdpi.com This library can then be screened using a hierarchical approach:
Filtering: Compounds are first filtered based on drug-like properties (e.g., Lipinski's rule of five) to remove molecules with poor pharmacokinetic profiles.
Docking-Based Screening: The remaining compounds are docked into the target's active site. The top-scoring compounds, predicted to have the highest binding affinities, are selected for further analysis. mdpi.com
Pharmacophore Modeling: A pharmacophore model, which defines the essential 3D arrangement of functional groups required for activity, can be used to screen libraries and identify molecules that match these features. rjptonline.org
Refinement: The best hits from the initial screening are often subjected to more rigorous binding free energy calculations (e.g., MM/GBSA) to refine the predictions before selecting a final set of compounds for chemical synthesis and biological testing. researchgate.net
This process allows researchers to explore a vast chemical space efficiently and prioritize the most promising candidates for development. mdpi.com
Mechanistic Predictions and Validation through Integrated Computational-Experimental Approaches
The true power of computational studies is realized when they are integrated with experimental validation. This synergistic approach creates a cycle of prediction, testing, and refinement that leads to a deeper understanding of molecular mechanisms and accelerates the development of new drugs.
An integrated workflow typically proceeds as follows:
Computational Prediction: In silico techniques like docking and QSAR are used to design and prioritize a set of novel sulfonamide derivatives. These models generate hypotheses about the binding mode and key structure-activity relationships. nih.gov
Chemical Synthesis: The prioritized compounds are synthesized in the laboratory.
Experimental Validation: The synthesized compounds are tested in biological assays (in vitro) to determine their actual activity (e.g., IC50 or MIC values). nih.govbiointerfaceresearch.com
Model Refinement: The experimental results are used to validate and refine the initial computational models. For example, if a compound predicted to be highly active shows poor experimental results, the computational model can be adjusted to better understand the discrepancy. This might reveal the importance of a previously overlooked interaction or an incorrect binding pose.
Furthermore, computational methods like Density Functional Theory (DFT) can be used to calculate electronic properties, such as HOMO-LUMO energy gaps and molecular electrostatic potential surfaces. researchgate.netbiointerfaceresearch.com These calculations provide insights into the chemical reactivity and interaction potential of the sulfonamides, helping to explain the observed biological activities on a fundamental electronic level. This iterative process of computational prediction and experimental feedback is crucial for validating mechanistic hypotheses and rationally guiding the optimization of lead compounds.
Applications of 3,4 Dichlorophenyl Methanesulfonamide and Its Analogues in Catalysis and Materials Science
Chiral Sulfonamide-Based Catalysts in Asymmetric Transformations
While direct catalytic applications of (3,4-Dichlorophenyl)methanesulfonamide are not extensively documented, the broader class of chiral sulfonamides has been widely and successfully employed in asymmetric catalysis. The principles established with these analogous systems suggest a strong potential for catalysts derived from or incorporating the 3,4-dichlorophenylsulfonamide moiety. C2 symmetric chiral amides and sulfonamides, for instance, are recognized as efficient ligands in a variety of asymmetric transformations. nih.gov
Chiral sulfonamides have proven to be effective ligands in a range of metal-catalyzed asymmetric reactions. Their ability to coordinate with metal centers, such as titanium (IV) alkoxides, through the nitrogen atom allows for the creation of a well-defined chiral environment around the catalytic site. nih.gov This chiral pocket dictates the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product.
The design of these ligands often incorporates rigid backbones to minimize the number of possible transition states, thereby enhancing enantioselectivity. nih.gov It is conceivable that chiral derivatives of this compound could be synthesized and employed as ligands in reactions like the asymmetric addition of organozinc reagents to aldehydes. nih.gov The electronic properties of the 3,4-dichlorophenyl group could influence the catalytic activity and selectivity of the resulting metal complex.
Table 1: Examples of Asymmetric Transformations Catalyzed by Metal-Sulfonamide Complexes
| Catalyst Type | Reaction | Metal Center | Enantioselectivity |
| Chiral Sulfonamide Ligands | Addition of diethyl zinc to aldehydes | Ti(IV) | High |
| Chiral Bisamide Ligands | Asymmetric Transformations | Various | High |
| Chiral Diazaphospholanes | Asymmetric Allylic Alkylation | Palladium | Up to 92% ee |
Note: This table presents data for the broader class of chiral sulfonamide ligands to illustrate potential applications.
In the realm of organocatalysis, which avoids the use of metals, chiral sulfonamides and particularly disulfonimides have emerged as powerful Brønsted acid catalysts. sigmaaldrich.com These catalysts operate by activating substrates through hydrogen bonding or protonation, thereby facilitating enantioselective bond formation.
List and coworkers have demonstrated that chiral disulfonimides can effectively catalyze asymmetric Mukaiyama aldol (B89426) reactions, achieving high enantiomeric excesses (up to 94% ee). sigmaaldrich.com These catalysts have also been successfully applied to vinylogous and bisvinylogous versions of this reaction, as well as in the asymmetric Friedel-Crafts alkylation of imines with indoles. sigmaaldrich.com The acidic proton on the sulfonamide nitrogen is key to the catalytic activity, and its acidity can be tuned by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nature of the two chlorine atoms in this compound would likely enhance the acidity of the N-H proton, a desirable feature for a Brønsted acid organocatalyst.
Role in Advanced Organic Synthesis as Building Blocks and Protecting Groups
The structure of this compound, featuring a functionalized aromatic ring and a reactive sulfonamide group, makes it a potentially valuable building block for the synthesis of more complex molecules. illinois.eduphys.org
While specific applications of this compound as a building block are not extensively reported, analogous structures are used in the synthesis of pharmaceuticals and other functional molecules. For instance, a closely related compound, cis-2-(2,4-dichlorophenyl)-2-( illinois.edunih.govmdpi.com-triazole-1-methyl)- sigmaaldrich.comnih.govdioxolane-4-methyl methanesulfonate (B1217627), is a key intermediate in the synthesis of the antifungal drug itraconazole. google.com This highlights the utility of dichlorophenyl and methanesulfonate moieties in constructing complex, biologically active compounds. Similarly, 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid has been used as a starting material for the preparation of various heterocyclic compounds. mdpi.com
The concept of using well-defined, functionalized molecules as "building blocks" is central to modern organic synthesis, allowing for the rapid and efficient assembly of complex architectures. illinois.eduphys.orgresearchgate.net this compound could potentially be used in cross-coupling reactions or other transformations to introduce the 3,4-dichlorophenylmethanesulfonamide motif into larger molecules.
The sulfonamide group itself can also function as a protecting group for amines, although this is less common for methanesulfonamides compared to arylsulfonamides. The N-H proton of a sulfonamide is acidic and can be removed to allow for further functionalization.
Emerging Potential in Supramolecular Assemblies and Material Design
The ability of molecules to self-assemble into well-ordered, non-covalent structures is the foundation of supramolecular chemistry and a key aspect of materials design. The sulfonamide group is an excellent hydrogen bond donor and acceptor, and the dichlorophenyl group can participate in various weak interactions, such as halogen bonding and π-stacking.
The crystal structures of several N-aryl sulfonamides, including those with dichlorophenyl groups, reveal the formation of intricate supramolecular architectures. nih.gov These structures are often held together by a network of intermolecular interactions, including N-H···O hydrogen bonds, C-H···O, C-H···Cl, C-H···π, π-π, and Cl···Cl interactions. nih.gov
The study of sulfonamide-substituted silatranes also highlights the importance of intermolecular hydrogen bonds (N-H···O) and other short contacts (C-H···O=S) in the formation of cyclic dimers, which are the basis of their supramolecular structure. mdpi.comresearchgate.net
Table 2: Key Intermolecular Interactions in the Supramolecular Assembly of Aryl Sulfonamides
| Interaction Type | Description | Role in Assembly |
| N-H···O Hydrogen Bonds | Hydrogen bond between the sulfonamide N-H and an oxygen atom (often from another sulfonamide group). | Primary driving force for the formation of chains and ring motifs. |
| C-H···O Interactions | Weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom. | Stabilizes the overall crystal packing. |
| C-H···Cl Interactions | Weak hydrogen bond between a carbon-bound hydrogen and a chlorine atom. | Contributes to the three-dimensional architecture. |
| π-π Stacking | Interaction between the electron clouds of aromatic rings. | Influences the packing of the aromatic moieties. |
| Halogen Bonding (Cl···Cl) | Non-covalent interaction involving chlorine atoms. | Can direct the assembly of molecules in the solid state. |
The predictable nature of these interactions suggests that this compound could be a valuable component in crystal engineering, where the goal is to design and synthesize crystalline materials with specific structures and properties.
Emerging Research Directions for 3,4 Dichlorophenyl Methanesulfonamide and Its Analogues
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of sulfonamides, including (3,4-Dichlorophenyl)methanesulfonamide, is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer substantial advantages over traditional batch processing, such as enhanced safety, improved reaction control, and greater scalability. researchgate.netnih.gov Continuous flow processes can be telescoped and automated, accelerating production while maintaining high product quality. nih.gov
Flow chemistry's inherent benefits, such as superior heat and mass transfer, a smaller equipment footprint, and the ability to integrate in-line analysis, make it a compelling alternative to batch methods. nih.gov For challenging reactions often encountered in pharmaceutical synthesis, flow chemistry can improve safety, speed, and product quality. mdpi.com A fully automated flow-through process has been developed for the production of secondary sulfonamides, utilizing a "catch and release" protocol to generate libraries of compounds in good yields and high purity without requiring further chromatographic purification. nih.gov This demonstrates the potential for high-throughput synthesis of analogues of this compound.
Furthermore, the synthesis of aryl sulfonyl chlorides, key precursors for many sulfonamides, has been successfully translated to a continuous flow system. mdpi.comrsc.org One such system employs multiple continuous stirred-tank reactors (CSTRs) and an automated process control scheme to safely produce multi-hundred-gram quantities. mdpi.com The implementation of process automation in this context leads to significant improvements in process consistency, reliability, and space-time yield. mdpi.com By adopting such continuous manufacturing approaches for the precursors of this compound, its synthesis could be made more efficient, safer, and more scalable.
Comparison of Synthesis Methods for Sulfonamides and Precursors| Feature | Traditional Batch Synthesis | Flow Chemistry & Automated Synthesis |
|---|---|---|
| Process Control | Challenging to maintain uniform temperature and mixing, especially on a large scale. | Precise control over parameters like temperature, pressure, and reaction time, leading to higher reproducibility. researchgate.net |
| Safety | Handling of hazardous reagents and exothermic reactions poses significant risks. mdpi.com | Small reactor volumes and enhanced heat transfer mitigate risks of thermal runaway; closed systems reduce operator exposure. nih.gov |
| Scalability | Scaling up can be complex, often requiring re-optimization of reaction conditions. researchgate.net | Scalability is achieved by running the system for longer durations ("scaling out") rather than increasing reactor size. nih.gov |
| Efficiency & Yield | May suffer from lower yields due to side reactions and difficult purification. researchgate.net | Often provides higher yields and purity due to better control; enables telescoped reactions, reducing workup steps. nih.govnih.gov |
| Automation | Automation is possible but often more complex to implement for multi-step processes. | Readily integrated with automation for high-throughput screening, library synthesis, and process optimization. researchgate.netnih.gov |
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
Understanding and optimizing the synthesis of this compound can be significantly enhanced by employing advanced spectroscopic techniques for real-time reaction monitoring. These methods, central to the Process Analytical Technology (PAT) framework, allow for continuous process control, leading to products with minimal variation in critical quality parameters. polito.it By monitoring reactions in-line, researchers can gain deep insights into chemical kinetics, reaction mechanisms, and the formation of intermediates or impurities. perkinelmer.comnih.gov
A variety of spectroscopic techniques are available for real-time analysis of chemical syntheses. researchgate.net These include:
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy : These techniques provide specific chemical information during a reaction. Modern FT-IR spectrometers have fast scan capabilities that allow for the real-time monitoring of fast chemical reactions. perkinelmer.com
UV-Visible (UV/Vis) Spectroscopy : This method can measure the absorption of light by reactants or products, allowing for the determination of reaction rates and the identification of intermediates. numberanalytics.commdpi.com
Raman Spectroscopy : As a complementary technique to IR, Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for analyzing crystalline forms. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : Benchtop NMR spectroscopy is emerging as a powerful tool for real-time monitoring, providing detailed structural information to optimize reaction yield and minimize waste. magritek.com
The coupling of these spectroscopic methods with techniques like chromatography (e.g., GC-MS, LC-MS) offers the combined advantages of high-performance separation and sensitive qualitative identification, enabling real-time monitoring even in complex reaction mixtures. nih.govresearchgate.net For the synthesis of this compound, these technologies could be used to precisely track the conversion of starting materials, identify the optimal reaction endpoint, and detect the formation of any byproducts, thereby improving yield, purity, and process understanding.
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring| Spectroscopic Technique | Principle | Application in Monitoring Sulfonamide Synthesis |
|---|---|---|
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | Monitoring the disappearance of amine (N-H) and sulfonyl chloride (S-Cl) stretches and the appearance of the sulfonamide (S-N) bond. perkinelmer.com |
| UV-Vis Spectroscopy | Measures the absorption of UV or visible light by chromophores in molecules. | Tracking changes in concentration of aromatic reactants and products over time to determine reaction kinetics. numberanalytics.commdpi.com |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing information on vibrational modes. | Complementary to IR, useful for monitoring reactions in aqueous or solvent-heavy systems and identifying specific bond formations. researchgate.net |
| NMR Spectroscopy | Detects the magnetic properties of atomic nuclei, providing detailed structural information. | In-line monitoring to quantify reactants, products, and intermediates, confirming structural changes and reaction completion. magritek.com |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions, identifying molecular weights. | Often coupled with chromatography (LC-MS, GC-MS) to identify and quantify components in the reaction mixture, including trace impurities. researchgate.net |
Computational Design of Novel Reactivity and Selectivity Profiles
Computational chemistry and in silico modeling are indispensable tools for the rational design of novel analogues of this compound with enhanced reactivity, improved selectivity, and desirable pharmacological profiles. acs.org These methods allow researchers to predict how structural modifications will affect a molecule's interaction with a biological target, as well as its pharmacokinetic properties, long before synthesis is attempted. azpharmjournal.comnih.gov
A key computational technique is molecular docking , which predicts the preferred orientation of a molecule when bound to a target protein. azpharmjournal.com This is widely used in the design of sulfonamide derivatives to validate their binding affinity and interaction with the active sites of enzymes. azpharmjournal.comacs.org For instance, docking studies can reveal crucial interactions, such as the sulfonamide moiety chelating a zinc ion in an enzyme's active site or forming hydrogen bonds with key amino acid residues. azpharmjournal.com
In addition to predicting biological activity, computational tools are used to assess the "drug-likeness" of new compounds. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions help to identify candidates with favorable pharmacokinetic and safety profiles early in the discovery process, reducing the likelihood of late-stage failures. acs.orgazpharmjournal.comnih.gov By applying these computational approaches, new analogues of this compound can be designed. For example, modifications to the dichlorophenyl ring or the methanesulfonamide (B31651) group could be explored virtually to optimize binding to a specific target, enhance selectivity, and ensure the molecule possesses acceptable ADMET properties. This computational pre-screening allows for the prioritization of the most promising candidates for chemical synthesis and further experimental evaluation. rsc.org
Computational Approaches for the Design of Novel Sulfonamide Analogues| Computational Approach | Objective | Application to this compound Analogues |
|---|---|---|
| Molecular Docking | To predict the binding mode and affinity of a ligand to a biological target (e.g., an enzyme or receptor). azpharmjournal.com | Virtually screening analogues for their potential to bind to a specific therapeutic target, guiding the design of more potent compounds. acs.org |
| Pharmacophore Modeling | To identify the essential 3D arrangement of functional groups responsible for biological activity. | Developing a model based on known active sulfonamides to design novel analogues of this compound that fit the model. |
| Quantitative Structure-Activity Relationship (QSAR) | To correlate variations in the physicochemical properties of compounds with their biological activities. | Building a predictive model to estimate the activity of unsynthesized analogues based on their structural features. |
| ADMET Prediction | To computationally estimate the pharmacokinetic and toxicity profiles of drug candidates. azpharmjournal.com | Filtering out analogues with predicted poor absorption, rapid metabolism, or high toxicity before committing to synthesis. nih.gov |
| Molecular Dynamics (MD) Simulations | To simulate the movement of atoms and molecules to understand the dynamic behavior of a ligand-receptor complex over time. | Assessing the stability of the binding of a designed analogue within the active site of its target protein. |
Q & A
Q. What are the optimal synthetic routes and purification methods for (3,4-Dichlorophenyl)methanesulfonamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling carboxylic acid intermediates with 1-(3,4-dichlorophenyl)piperazine under acidic conditions yields high-purity products. Post-synthesis, precipitation using 1.0 N HCl followed by hexane washing effectively isolates the compound as a white powder (85% yield) . Characterization via NMR (e.g., δ 9.39 ppm for sulfonamide protons) and HRMS (e.g., [M+H] at 458.07034) ensures structural validation .
Q. Which analytical techniques are most reliable for characterizing this compound derivatives?
- Methodological Answer : Multi-nuclear NMR spectroscopy (e.g., NMR δ 165.9 ppm for carbonyl groups) and high-resolution mass spectrometry (HRMS) are critical. X-ray crystallography, as demonstrated for structurally analogous N-(3,4-dichlorophenyl)benzamide, resolves dihedral angles (e.g., 58.3° between aromatic rings) and hydrogen-bonding networks (N–H⋯O chains along the c-axis) .
Q. How can researchers ensure purity and stability during storage?
- Methodological Answer : Store the compound at 2–8°C in anhydrous conditions to prevent hydrolysis. Purity (>98%) is confirmed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. What strategies resolve contradictions in mechanistic data, such as electron transfer kinetics in biological systems?
- Methodological Answer : Fluorescence decay kinetics under controlled conditions (e.g., with/without 3-(3,4-dichlorophenyl)-1,1-dimethylurea) can clarify electron transfer pathways. For example, mutants with altered QA-to-QB electron transfer rates require comparative analysis of S-state recombination kinetics and flash oxygen yield assays to reconcile discrepancies .
Q. How do structural modifications (e.g., piperazine coupling) influence biological activity?
- Methodological Answer : Introducing piperazine moieties (as in Compound 57 ) enhances binding to allosteric sites. SAR studies should evaluate:
- Bioactivity : IC values in receptor-binding assays (e.g., dopamine D2/D3 receptors).
- Solubility : LogP measurements via shake-flask method.
- Thermodynamic Stability : Differential scanning calorimetry (DSC) for melting point analysis.
Q. What methodologies validate the compound’s role in oxidative stress modulation?
- Methodological Answer : Use in vitro models (e.g., HO-induced oxidative stress in HEK293 cells) paired with:
- ROS Detection : Fluorescent probes (e.g., DCFH-DA).
- Pathway Analysis : Western blotting for Nrf2/Keap1 activation.
Derivatives like N-[3-(9H-carbazol-9-yl)propyl]-N'-(3,4-dichlorophenyl)urea show promise in reducing oxidative damage .
Q. How can ultrasound-assisted synthesis improve yield in derivative preparation?
- Methodological Answer : Ultrasound promotes efficient cycloaddition for isoxazoline derivatives (e.g., 3 l ). Optimize parameters:
- Frequency : 20–40 kHz.
- Reaction Time : 2–4 hours.
- Temperature : 50–70°C.
This method achieves >90% conversion with minimal by-products.
Key Considerations for Experimental Design
- Contradiction Mitigation : Cross-validate kinetic data (e.g., fluorescence decay ) with orthogonal methods like EPR spectroscopy.
- Scalability : Pilot multi-step syntheses (e.g., piperazine coupling ) at 0.1–1 mmol scales before scaling up.
- Ethical Compliance : Adhere to ACS and IUPAC guidelines for handling chlorinated compounds (e.g., waste disposal protocols).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
